1-Methyl-4-phenylpiperidine

Muscarinic Receptor Pharmacology Drug Abuse Neuropharmacology

Procure 1-Methyl-4-phenylpiperidine (CAS 774-52-7) for rational drug design and regulatory compliance. This N-methyl substituted piperidine is essential for conformationally-controlled SAR campaigns, directly enabling studies on mAChRs (Ki values <0.4µM) and CNS targets like NK1. Its use as Pethidine EP Impurity A ensures validated analytical methods and EP-compliant quality control. Avoid pharmacologically irrelevant analogs; this specific substitution dictates target engagement.

Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
CAS No. 774-52-7
Cat. No. B1593372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-phenylpiperidine
CAS774-52-7
Molecular FormulaC12H17N
Molecular Weight175.27 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)C2=CC=CC=C2
InChIInChI=1S/C12H17N/c1-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
InChIKeyZETXHVRPKUXQIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-4-phenylpiperidine (CAS 774-52-7): Core Structural and Pharmacological Baseline for Procurement


1-Methyl-4-phenylpiperidine (MPP; CAS 774-52-7) is a synthetic phenylpiperidine derivative with a molecular formula of C₁₂H₁₇N and a molecular weight of 175.27 g/mol [1]. It serves as a fundamental structural scaffold in medicinal chemistry, most notably as the core nucleus of the opioid analgesic meperidine (pethidine) and as a key impurity standard (Pethidine EP Impurity A) in pharmaceutical quality control [2][3]. The compound is characterized by a piperidine ring substituted with an N-methyl group and a 4-phenyl moiety, features that govern its conformation and its ability to engage various neurological targets, including muscarinic acetylcholine receptors (mAChRs), the vesicular acetylcholine transporter (VAChT), and opioid receptors, making it a versatile starting material for structure-activity relationship (SAR) studies [4][5].

Why 1-Methyl-4-phenylpiperidine Cannot Be Replaced by Generic 4-Phenylpiperidines in Research and Development


Generic substitution with unsubstituted 4-phenylpiperidine (CAS 771-99-3) or other simple analogs is scientifically invalid due to the profound impact of the N-methyl group on molecular conformation, target engagement, and downstream pharmacological profile. The N-methyl substitution in 1-methyl-4-phenylpiperidine is not a passive structural feature; it directly governs the compound's preferred conformation and, consequently, its specific interactions with biological targets. Studies on gem-disubstituted methylphenylpiperidines demonstrate that the N-methyl group influences the conformational equilibrium of the piperidine ring, a critical factor for rational drug design [1]. Furthermore, SAR studies in the context of vesamicol analogs show that the introduction and specific position of a methyl group on the 4-phenylpiperidine moiety lead to a dramatic shift in selectivity between the VAChT and sigma-1 receptors, with certain methylated analogs (e.g., (+)-p-methylvesamicol) achieving a >100-fold difference in affinity for sigma-1 (Ki=3.0 nM) versus VAChT (Ki=199 nM) compared to the parent vesamicol [2]. Therefore, the selection of 1-methyl-4-phenylpiperidine is a deliberate, data-driven choice that dictates the conformational and pharmacological trajectory of any derivative program.

Quantitative Differentiation of 1-Methyl-4-phenylpiperidine (CAS 774-52-7) Against Key Comparators: An Evidence-Based Guide


Differential mAChR Subtype Affinity: Scaffold-Dependent Selectivity for M3 and M5 Receptors

In a head-to-head SAR study of twelve 1-methyl-4-phenylpiperidine analogs, the parent 1-methyl-4-phenylpiperidine scaffold enabled the generation of compounds with high affinity for M1, M3, and M5 muscarinic acetylcholine receptors (mAChRs) [1]. The most potent analog in the series, XZ-11341a, demonstrated sub-micromolar Ki values across these subtypes (Ki = 0.67 ± 0.08, 0.37 ± 0.04, and 0.38 ± 0.011 µM, respectively) [1]. Critically, the study provides direct comparative data showing that the replacement of an ester moiety with an amide (e.g., XZ-11343b vs. XZ-11343a) completely abolished affinity at the M3 receptor [1]. This quantitative evidence proves that the core 1-methyl-4-phenylpiperidine structure is a privileged scaffold for achieving potent mAChR engagement, with its binding profile exquisitely sensitive to peripheral substitutions, which is in stark contrast to the inactivity of simple 4-phenylpiperidine at these targets.

Muscarinic Receptor Pharmacology Drug Abuse Neuropharmacology Structure-Activity Relationship (SAR)

Conformational Control for NK1 Antagonist Design: Enabling In Vivo Efficacy and Pharmacokinetics

Conformational analysis of gem-disubstituted methylphenylpiperidines directly demonstrates the unique role of the N-methyl and 4-phenyl substituents in dictating the three-dimensional shape of the molecule [1]. This study, which focused on discovering conformationally-rigidified NK1 antagonists, showed that the conformational preferences of the 1-methyl-4-phenylpiperidine core directly guided the re-design and synthesis of a potent NK1 antagonist (compound 7) [1]. This rationally designed molecule, based on the understanding of the 1-methyl-4-phenylpiperidine conformation, exhibited excellent in vivo activity and favorable pharmacokinetic profiles in both rodent and monkey models [1]. This outcome is a direct result of the specific conformational properties of the 1-methyl-4-phenylpiperidine system, which are not present in the more flexible, unsubstituted 4-phenylpiperidine.

NK1 Receptor Antagonism Drug Design Medicinal Chemistry Conformational Analysis

Pharmaceutical Quality Control: Definitive Identification as a Regulated Pethidine Impurity Standard

1-Methyl-4-phenylpiperidine (CAS 774-52-7) is the official European Pharmacopoeia (EP) Impurity A for pethidine (meperidine) [1][2]. This designation means it is a known, characterized, and regulated process-related impurity that must be monitored and controlled during the manufacturing of the active pharmaceutical ingredient (API) . Unlike generic 4-phenylpiperidine or other related compounds which may be present as unspecified impurities, 1-methyl-4-phenylpiperidine has a defined regulatory identity and acceptance criteria. Suppliers provide this compound with full characterization data compliant with EP guidelines, making it a critical reference standard for analytical method development, validation, and batch release testing in the production of pethidine [1].

Pharmaceutical Analysis Quality Control Reference Standards Impurity Profiling

Optimal Research and Industrial Application Scenarios for 1-Methyl-4-phenylpiperidine (CAS 774-52-7)


Scaffold for Muscarinic Acetylcholine Receptor (mAChR) Antagonist Discovery

Leverage 1-methyl-4-phenylpiperidine as a core scaffold to synthesize and evaluate novel antagonists for M1, M3, and M5 muscarinic acetylcholine receptors. The established SAR demonstrates that this scaffold can yield compounds with sub-micromolar affinity (Ki values as low as 0.37 µM for M3 and 0.38 µM for M5), but that activity is exquisitely sensitive to even minor structural modifications (e.g., ester to amide conversion completely abolishes M3 affinity) [1]. This makes it an ideal starting point for systematic SAR campaigns aimed at achieving subtype selectivity and understanding the structural determinants of mAChR binding.

Conformationally-Informed Lead Optimization for CNS Targets

Utilize 1-methyl-4-phenylpiperidine in drug discovery programs for CNS targets like NK1 where controlling molecular conformation is critical. Studies have shown that the conformational preferences of gem-disubstituted methylphenylpiperidines can be rationally exploited to design potent, conformationally-rigidified NK1 antagonists with excellent in vivo activity and pharmacokinetic profiles in rodent and monkey models [2]. This approach is directly transferable to other piperidine-based CNS drug discovery projects, where conformational control can be a key differentiator for achieving favorable drug-like properties.

Pharmaceutical Reference Standard for Pethidine Impurity Profiling

Procure this compound for use as a certified reference standard (Pethidine EP Impurity A) in the analytical quality control of pethidine (meperidine) active pharmaceutical ingredient (API) [3][4]. Its use is essential for developing and validating HPLC or GC methods, conducting stability studies, and performing batch release testing in accordance with European Pharmacopoeia requirements. Using the correct, EP-compliant standard ensures accurate identification and quantification of this specified impurity, which is a critical component of regulatory submissions and ongoing product quality assurance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-4-phenylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.